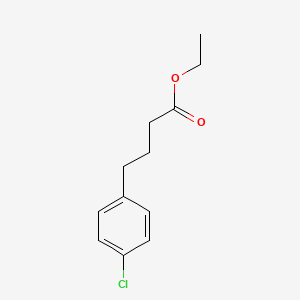

4-(4-Chlorophenyl)butyric acid ethyl ester, 97%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

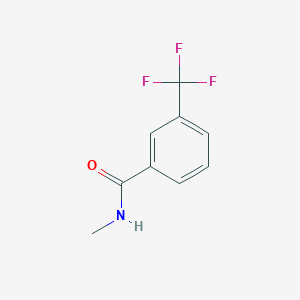

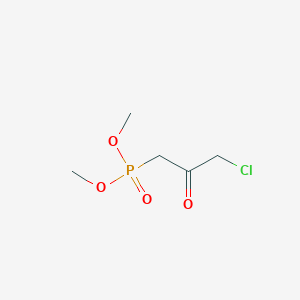

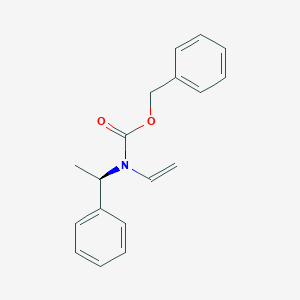

4-(4-Chlorophenyl)butyric acid ethyl ester is a chemical compound with the empirical formula C12H13ClO3 . It is a solid substance and its molecular weight is 240.68 .

Synthesis Analysis

The synthesis of 4-(4-Chlorophenyl)butyric acid ethyl ester can be achieved from Zinc, [3-ethoxy-3-(oxo-κO)propyl-κC]iodo- and 4-Chlorobenzoyl chloride . More details about the synthesis process can be found in the reference .Molecular Structure Analysis

The InChI code for 4-(4-Chlorophenyl)butyric acid ethyl ester is1S/C12H13ClO3/c1-2-16-12(15)8-7-11(14)9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3 . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis

The melting point of 4-(4-Chlorophenyl)butyric acid ethyl ester is 56 °C . Its boiling point is between 182-185 °C under a pressure of 5 Torr . The predicted density of this compound is 1.188±0.06 g/cm3 .Applications De Recherche Scientifique

Organic Synthesis

“4-(4-Chlorophenyl)butyric acid ethyl ester” is used in organic synthesis . Organic synthesis is a method of preparation of organic compounds. It is a science based on a set of principles and concepts that govern the design of synthetic routes, including the selection of reagents and conditions.

Production of 4-Iodo-butyric Acid Ethyl Ester

This compound is also used for producing 4-Iodo-butyric acid ethyl ester . Iodo-butyric acid ethyl ester is a useful synthetic intermediate. It can be used to prepare various pharmaceutical and biologically active compounds.

Precursor for ACE Inhibitors

Optically active ®-2-hydroxy-4-phenylbutanoate esters (®-HPBE) are key precursors for the production of angiotension-converting enzyme (ACE) inhibitors . ACE inhibitors are important prescriptive drugs for preventing the formation of angiotensin II and lowering the blood pressure .

Molecular Weight Determination

The molecular weight of “4-(4-Chlorophenyl)butyric acid ethyl ester” is 164.587 . This information is crucial in many areas of chemistry, including the development of new compounds and the study of substance properties.

Structural Analysis

The structural analysis of this compound is important in the field of chemistry. The chemical structure of “4-(4-Chlorophenyl)butyric acid ethyl ester” is available as a 2D Mol file or as a computed 3D SD file . These files can be viewed using Java or Javascript , providing valuable insights into the compound’s structure.

Phase Change Data

The phase change data of “4-(4-Chlorophenyl)butyric acid ethyl ester” is available . This data is essential in understanding the compound’s behavior under different conditions, which is crucial in fields like materials science and chemical engineering.

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has the hazard statement H302, indicating that it is harmful if swallowed . The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 (IF IN EYES), P351 (rinse cautiously with water for several minutes), and P338 (remove contact lenses if present and easy to do – continue rinsing) .

Mécanisme D'action

Mode of Action

As an ester, 4-(4-Chlorophenyl)butyric acid ethyl ester can undergo hydrolysis under acidic or basic conditions to form alcohols and carboxylic acids

Biochemical Pathways

Esters in general are known to participate in various biochemical reactions, including esterification and hydrolysis .

Pharmacokinetics

They are typically metabolized by esterases, enzymes that catalyze the hydrolysis of esters . The compound has high GI absorption and is BBB permeant .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-(4-Chlorophenyl)butyric acid ethyl ester. Factors such as pH can affect the rate of ester hydrolysis, potentially influencing the compound’s bioavailability and activity . Additionally, the presence of esterases in the environment can also impact the compound’s stability and activity .

Propriétés

IUPAC Name |

ethyl 4-(4-chlorophenyl)butanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO2/c1-2-15-12(14)5-3-4-10-6-8-11(13)9-7-10/h6-9H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSTWVYZFJNQTIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC1=CC=C(C=C1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(4-chlorophenyl)butanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Phenylimidazo[1,2-a]pyrazine; 95%](/img/structure/B6292180.png)

![2-[2-(2,2,3,3,3-Pentafluoropropoxy)ethoxy]ethanol; 98%](/img/structure/B6292192.png)

![7-Benzyl-3-oxa-7,9-diazabicyclo[3.3.2]decan-10-one](/img/structure/B6292200.png)

![4'-Bromospiro[adamantane-2,9'-fluorene]](/img/structure/B6292265.png)